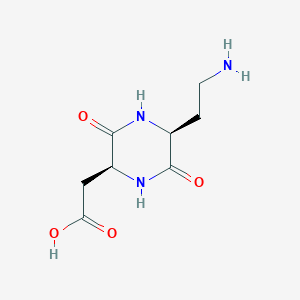![molecular formula C15H17NO4 B14224075 Methyl 3-[3-(2-methoxy-2-oxoethyl)-1H-indol-2-yl]propanoate CAS No. 497922-72-2](/img/structure/B14224075.png)
Methyl 3-[3-(2-methoxy-2-oxoethyl)-1H-indol-2-yl]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[3-(2-methoxy-2-oxoethyl)-1H-indol-2-yl]propanoate is a complex organic compound with a unique structure that includes an indole ring, a methoxy group, and a propanoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[3-(2-methoxy-2-oxoethyl)-1H-indol-2-yl]propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Formation of the Propanoate Ester: The propanoate ester can be formed through esterification reactions, typically involving the reaction of a carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
Methyl 3-[3-(2-methoxy-2-oxoethyl)-1H-indol-2-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Methyl 3-[3-(2-methoxy-2-oxoethyl)-1H-indol-2-yl]propanoate has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 3-[3-(2-methoxy-2-oxoethyl)-1H-indol-2-yl]propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
類似化合物との比較
Similar Compounds
- Methyl 3-[(2-methoxy-2-oxoethyl)thio]propionate
- Methyl 3-(methoxycarbonylmethylthio)propionate
- Dimethyl 3-thiaadipate
Uniqueness
Methyl 3-[3-(2-methoxy-2-oxoethyl)-1H-indol-2-yl]propanoate is unique due to its indole ring structure, which imparts specific chemical and biological properties
特性
CAS番号 |
497922-72-2 |
|---|---|
分子式 |
C15H17NO4 |
分子量 |
275.30 g/mol |
IUPAC名 |
methyl 3-[3-(2-methoxy-2-oxoethyl)-1H-indol-2-yl]propanoate |
InChI |
InChI=1S/C15H17NO4/c1-19-14(17)8-7-13-11(9-15(18)20-2)10-5-3-4-6-12(10)16-13/h3-6,16H,7-9H2,1-2H3 |
InChIキー |
OLDGRZBHBOPMSS-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCC1=C(C2=CC=CC=C2N1)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Silane, [(4,5-dihydro-5,5-dimethyl-3-phenyl-2-furanyl)oxy]trimethyl-](/img/structure/B14223992.png)
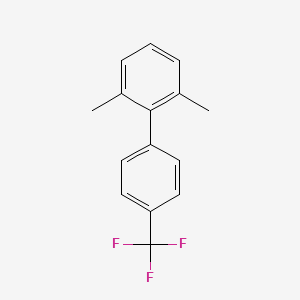
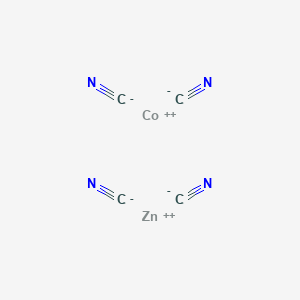
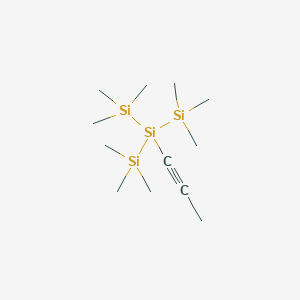
![2-{6-[2-(Hydroxymethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14224029.png)
![Diethyl[3-(triethoxysilyl)propyl]phosphane](/img/structure/B14224031.png)
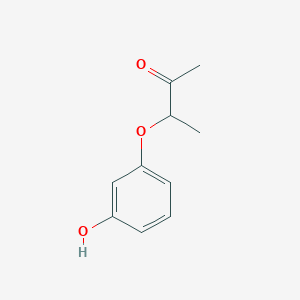
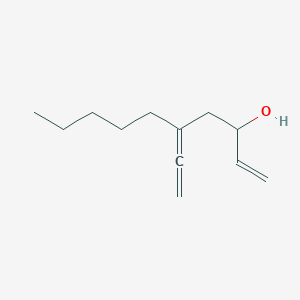


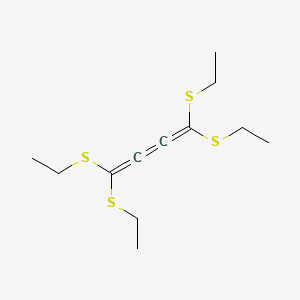
![Piperidine, 1-[(1S,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]-](/img/structure/B14224068.png)
![Methyl 4-{[(2-chloroquinazolin-4-yl)methyl]amino}benzoate](/img/structure/B14224070.png)
